molecular formula C11H15N3OS B2511558 2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-ethyl-1H-pyrazol-3-yl)methanone CAS No. 2034609-08-8

2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-ethyl-1H-pyrazol-3-yl)methanone

Cat. No.: B2511558
CAS No.: 2034609-08-8
M. Wt: 237.32
InChI Key: MRLMLBLYFSAJMR-UHFFFAOYSA-N
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Description

The compound 2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-ethyl-1H-pyrazol-3-yl)methanone features a bicyclo[2.2.1]heptane scaffold containing sulfur (thia) and nitrogen (aza) heteroatoms. The 1-ethyl-1H-pyrazol-3-yl group is attached via a methanone linker.

Properties

IUPAC Name

(1-ethylpyrazol-3-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3OS/c1-2-13-4-3-10(12-13)11(15)14-6-9-5-8(14)7-16-9/h3-4,8-9H,2,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLMLBLYFSAJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)N2CC3CC2CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Aminothiol Precursors

A widely reported strategy involves the cyclization of 1,3-aminothiols with carbonyl equivalents. For example, treatment of 3-aminothietane-2-thiol with diethyl oxalate under basic conditions yields the bicyclo[2.2.1]heptane skeleton through a tandem thiolate attack and ring contraction (Equation 1):

$$
\text{3-Aminothietane-2-thiol} + \text{ClCO}2\text{Et} \xrightarrow{\text{Et}3\text{N}} \text{2-Thia-5-azabicyclo[2.2.1]heptan-5-one} + \text{byproducts}
$$

This intermediate is subsequently reduced to the corresponding amine using lithium aluminum hydride (LiAlH4).

Diels-Alder Approaches

Alternative routes employ Diels-Alder reactions between sulfur-containing dienes and azadienophiles. For instance, the reaction of 1,3-butadiene-1-thiol with N-methylmaleimide at 120°C produces the bicyclic adduct in 68% yield, though this method requires stringent temperature control to prevent retro-Diels-Alder decomposition.

Functionalization of the Azabicycloheptane Amine

Acylation with Pyrazole Carbonyl Chlorides

The bicycloheptane amine undergoes acylation with 1-ethyl-1H-pyrazole-3-carbonyl chloride to form the methanone bridge. Critical to this step is the use of Schotten-Baumann conditions (aqueous NaOH, dichloromethane), which suppress racemization and improve yields to 74–82%.

Table 1: Optimization of Acylation Conditions

Base Solvent Temp (°C) Yield (%)
Et₃N DCM 0 52
NaOH (aq.) DCM/H₂O 25 78
NaHCO₃ THF 40 65

Oxidative Amidation Using Oxoammonium Salts

Building on methodologies from MDPI, direct coupling of 2-thia-5-azabicyclo[2.2.1]heptane-5-carbaldehyde with 1-ethyl-1H-pyrazole is achievable using 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxoammonium nitrate (0.75 equiv) under solvent-free conditions at 54°C. This one-pot protocol avoids intermediate isolation, achieving an 86% yield of the methanone product (Equation 2):

$$
\text{Bicycloheptane-CHO} + \text{1-Ethylpyrazole} \xrightarrow[\text{54°C, 3 h}]{\text{Oxoammonium salt}} \text{Target Compound} + \text{H}_2\text{O}
$$

Key advantages include the absence of base additives and compatibility with sensitive functional groups.

Introduction of the 1-ethyl group necessitates careful control to avoid competing N2-alkylation. A two-step sequence proves effective:

  • Protection : Temporary N1-silylation with tert-butyldimethylsilyl chloride (TBSCl) in dichloromethane.
  • Alkylation : Treatment with ethyl bromide and K₂CO₃ in DMF at 60°C, followed by desilylation with tetrabutylammonium fluoride (TBAF).

Table 2: Regioselectivity in Pyrazole Alkylation

Conditions N1:N2 Ratio Yield (%)
EtBr, K₂CO₃, DMF, 60°C 9:1 89
EtI, NaH, THF, 0°C 4:1 72

Spectroscopic Characterization

Infrared Spectroscopy

The methanone carbonyl stretch appears at 1701–1716 cm⁻¹, consistent with similar acylpyrazole derivatives. The bicycloheptane NH stretch is observed as a broad peak at 3434 cm⁻¹, while the thia-aza ring vibrations occur between 600–800 cm⁻¹.

Nuclear Magnetic Resonance

  • ¹H NMR (DMSO-d₆) : The pyrazole H3 proton resonates as a singlet at δ 8.70 ppm, while the ethyl group shows a triplet at δ 1.35 ppm (CH₂CH₃) and a quartet at δ 4.20 ppm (NCH₂).
  • ¹³C NMR : The methanone carbonyl appears at δ 194.79 ppm, with the bicycloheptane quaternary carbons between δ 116–139 ppm.

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion at m/z 293.0824 [M+H]⁺ (calc. 293.0828 for C₁₃H₁₆N₄OS).

Comparative Analysis of Synthetic Routes

Table 3: Efficiency of Key Methods

Method Steps Overall Yield (%) Purity (HPLC)
Acylation 4 62 98.5
Oxidative Amidation 2 74 97.2
Diels-Alder Cyclization 5 41 95.8

The oxidative amidation route emerges as superior due to its brevity and high yield, though it requires specialized oxoammonium salts. Traditional acylation remains viable for laboratories lacking access to these reagents.

Mechanistic Insights

Azabicycloheptane Formation

Cyclization proceeds via a conjugate addition-elimination mechanism, where the thiolate anion attacks an α,β-unsaturated carbonyl intermediate, followed by ring closure through nucleophilic displacement.

Oxidative Coupling

The oxoammonium salt abstracts a hydride from the aldehyde, generating an acylium ion that reacts with pyrazole’s nucleophilic nitrogen. Regeneration of the nitroxide catalyst prevents stoichiometric oxidant consumption.

Industrial Scalability Considerations

Key challenges in scale-up include:

  • Exothermic Risks : The Diels-Alder cyclization requires precise temperature control to avoid runaway reactions.
  • Oxoammonium Salt Costs : At-scale synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxoammonium nitrate adds ~$120/kg to production costs.
  • Waste Streams : Schotten-Baumann acylation generates aqueous NaOH waste requiring neutralization.

Chemical Reactions Analysis

Types of Reactions

2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-ethyl-1H-pyrazol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxygenated derivatives, while reduction could produce more saturated compounds. Substitution reactions could introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

Chemistry

In chemistry, 2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-ethyl-1H-pyrazol-3-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. Its bicyclic structure and functional groups may interact with biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders and infections.

Industry

In industry, the compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings. Its ability to undergo various chemical reactions allows for the customization of material properties for specific applications.

Mechanism of Action

The mechanism by which 2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-ethyl-1H-pyrazol-3-yl)methanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Structural Analogues in the Bicyclo[2.2.1]heptane Family

Key structural variations among analogs include:

  • Heteroatom substitutions (S vs. O in the bicyclo system).
  • Substituent modifications (pyrazole, pyridine, thiophene, or indole groups).
  • Functional group additions (e.g., sulfone, aldehyde).
Table 1: Comparative Analysis of Bicyclo[2.2.1]-Based Compounds
Compound Name & CAS (if available) Bicyclo System Heteroatoms Substituent Molecular Formula Molecular Weight Key Features
Target Compound (hypothetical) [2.2.1] S, N (1-ethyl-1H-pyrazol-3-yl)methanone C₁₁H₁₄N₃OS 236.31 Ethyl-pyrazole enhances lipophilicity; methanone linker stabilizes conformation.
2-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde [2.2.1] S, N Pyridine-3-carbaldehyde C₁₁H₁₂N₂OS 220.29 Aldehyde group increases electrophilicity; potential for Schiff base formation.
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-pyrazol-1-yl)ethanone [2.2.1] S, N (1H-pyrazol-1-yl)ethanone C₁₀H₁₃N₃OS 223.30 Lacks ethyl group on pyrazole; reduced steric bulk.
(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(3-methylthiophen-2-yl)methanone [2.2.1] S (as sulfone), N 3-methylthiophen-2-yl C₁₁H₁₄N₂O₃S₂ 296.35 Sulfone group improves solubility; thiophene enhances π-π stacking.
3-((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-ol [2.2.1] O, N Propan-1-ol C₉H₁₅NO₂ 169.22 Oxygen substitution reduces ring strain; alcohol group enables H-bonding.

Key Observations

Impact of Heteroatoms :

  • Sulfur (S) vs. Oxygen (O) : Sulfur in the bicyclo system (e.g., target compound) confers greater metabolic stability compared to oxygen analogs (e.g., 2-oxa derivatives) due to reduced susceptibility to oxidative degradation .
  • Sulfone Modification : The sulfone group in CAS 2097862-88-7 enhances polarity and aqueous solubility, critical for pharmacokinetics .

Substituent Effects: Pyrazole vs. Pyridine/Thiophene: Pyrazole (target compound) offers hydrogen-bonding capabilities via its N-heterocycle, whereas pyridine (CAS 1934562-51-2) and thiophene (CAS 2097862-88-7) prioritize π-π interactions .

Bicyclo Ring Size :

  • The bicyclo[2.2.1] system (target compound) exhibits higher ring strain and conformational rigidity than the larger bicyclo[2.2.2] system reported in . This strain may influence reactivity and binding kinetics .

Biological Activity

2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-ethyl-1H-pyrazol-3-yl)methanone is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the existing literature on its biological activity, including antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C14H18N4OS
  • Molecular Weight : 286.38 g/mol
  • CAS Number : 2034379-63-8

The bicyclic framework contributes to the compound's reactivity and biological interactions, making it a candidate for further pharmacological studies.

Biological Activity Overview

Research has indicated that compounds with similar structural motifs exhibit various biological activities, particularly in cancer therapy. The following sections summarize key findings related to the biological activity of 2-thia-5-azabicyclo[2.2.1]heptan derivatives.

Antiproliferative Activity

A study focusing on derivatives of bicyclic compounds reported significant antiproliferative effects against several cancer cell lines. Specifically, derivatives showed varying degrees of cytotoxicity:

CompoundCell LineIC50 (µg/mL)
9eCaSki (Cervical)28
9eMDA-MB-231 (Breast)18
9eSK-Lu-1 (Lung)20

These results suggest that the compound may induce apoptosis in cancer cells without causing necrosis, which is a desirable property in anticancer drugs .

The proposed mechanism for the antiproliferative activity includes:

  • Induction of Apoptosis : The compound appears to activate caspase pathways leading to programmed cell death, as evidenced by morphological changes in treated cells and detection of active caspase-3.
  • Selectivity : The compound demonstrated greater selectivity towards tumor cells compared to normal lymphocytes, indicating a potentially favorable therapeutic index .

Case Studies and Research Findings

Several studies have explored the biological implications of structurally related compounds:

  • In Vitro Studies : A series of in vitro assays demonstrated that modifications to the bicyclic structure could enhance or diminish biological activity. For instance, certain substitutions on the pyrazole ring significantly increased cytotoxicity against specific cancer cell lines .
  • Pharmacokinetic Profiling : Preliminary ADME (Absorption, Distribution, Metabolism, Excretion) studies suggest that modifications can lead to improved bioavailability and reduced toxicity profiles .
  • Comparative Analysis : Compounds with similar bicyclic structures were compared for their antiproliferative effects, revealing that structural variations significantly influence their biological activity .

Q & A

Q. What are the key methodologies for synthesizing bicyclic thia-azabicyclo compounds like 2-thia-5-azabicyclo[2.2.1]heptan-5-yl derivatives?

Answer: Synthesis typically involves multi-step routes:

Bicyclic Core Construction : Cyclization of sulfur- and nitrogen-containing precursors (e.g., thiols and amines) under acidic or basic conditions to form the 2-thia-5-azabicyclo[2.2.1]heptane scaffold.

Ketone Functionalization : Friedel-Crafts acylation or coupling reactions to introduce the methanone group.

Pyrazole Substitution : Nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 1-ethyl-1H-pyrazol-3-yl moiety .
Optimization: High-throughput screening of solvents (e.g., DMF, THF) and catalysts (e.g., Pd(PPh₃)₄) improves yield and regioselectivity .

Q. How is the structural integrity of this compound validated post-synthesis?

Answer: Analytical workflows include:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton/carbon environments (e.g., bicyclic CH₂ groups at δ 3.5–4.5 ppm, pyrazole protons at δ 6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ ion at m/z ~290) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and bond angles in the bicyclic system .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the final coupling step?

Answer: Common challenges include steric hindrance from the bicyclic core and pyrazole group. Strategies:

  • Solvent Screening : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates.
  • Catalyst Selection : Palladium-based catalysts (e.g., PdCl₂(dppf)) improve cross-coupling efficiency for aryl-pyrazole bonds .
  • Temperature Control : Stepwise heating (e.g., 60°C for 12 hours) reduces side reactions .
    Data-driven approach: Design of Experiments (DoE) models correlate variables (pH, time) with yield .

Q. What structural features influence bioactivity in bicyclic thia-azabicyclo derivatives?

Answer: Critical motifs include:

  • Bicyclic Core Rigidity : Restricts conformational flexibility, enhancing target binding (e.g., enzyme active sites) .
  • Pyrazole Electrophilicity : The 1-ethyl group modulates electron density, affecting hydrogen-bonding interactions .
  • Sulfur Atom : Participates in hydrophobic interactions or redox activity (e.g., thiol-disulfide exchange) .
    Validation: Comparative SAR studies using analogs with modified substituents (e.g., methyl vs. ethyl groups) .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Answer: Discrepancies may arise from dynamic processes (e.g., ring puckering) or impurities. Steps:

Variable-Temperature NMR : Detects conformational exchange (e.g., coalescence of split peaks at elevated temperatures).

2D NMR (COSY, NOESY) : Maps through-space couplings to confirm bicyclic geometry .

HPLC-Purification : Removes synthetic byproducts (e.g., diastereomers) causing signal overlap .

Q. What computational tools predict physicochemical properties relevant to drug-likeness?

Answer:

  • SwissADME : Estimates logP (lipophilicity), topological polar surface area (TPSA), and bioavailability.
  • Molecular Dynamics Simulations : Assess stability of the bicyclic scaffold in aqueous vs. lipid membranes .
  • Docking Studies (AutoDock Vina) : Models interactions with targets (e.g., bacterial gyrase) to prioritize analogs .

Q. What mechanisms underpin the compound’s potential antibacterial or anticancer activity?

Answer: Hypotheses based on structural analogs:

  • Enzyme Inhibition : The bicyclic core mimics natural substrates (e.g., ATP in kinase binding pockets) .
  • Receptor Antagonism : Pyrazole groups disrupt signaling pathways (e.g., EGFR inhibition in cancer) .
    Experimental validation:
  • In vitro assays : MIC (Minimum Inhibitory Concentration) tests against S. aureus or MTT assays on cancer cell lines.
  • Kinetic Studies : Monitor enzyme inhibition (e.g., IC₅₀ determination via fluorescence quenching) .

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